1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide
Description
Systematic Nomenclature and IUPAC Classification
The compound 1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide is named according to IUPAC guidelines, which prioritize functional group hierarchy and substituent positions. The parent structure is piperidine , a six-membered nitrogen-containing heterocycle. Key substituents include:
- A quinoxalin-2-yl group at position 1 of the piperidine ring.
- A carboxamide group at position 3 of the piperidine, with the amide nitrogen bonded to a 3,4,5-trimethoxyphenyl moiety.
The IUPAC name reflects these features systematically:
- Piperidine-3-carboxamide as the core structure.
- 1-(Quinoxalin-2-yl) denotes the quinoxaline substitution at position 1.
- N-(3,4,5-Trimethoxyphenyl) specifies the aromatic substituent on the carboxamide nitrogen.
This classification aligns with analogous piperidine-carboxamide derivatives documented in PubChem entries (e.g., CID 56596558).
Molecular Formula and Weight Analysis
The molecular formula C$${23}$$H$${26}$$N$$4$$O$$4$$ is derived from the following components:
- Quinoxaline core : C$$8$$H$$6$$N$$_2$$.
- Piperidine-carboxamide backbone : C$$6$$H$${12}$$N$$_2$$O.
- 3,4,5-Trimethoxyphenyl group : C$$9$$H$${11}$$O$$_3$$.
Molecular weight :
$$
\text{MW} = (23 \times 12.01) + (26 \times 1.01) + (4 \times 14.01) + (4 \times 16.00) = 422.48 \, \text{g/mol}.
$$
This matches experimental data from EvitaChem (Product EVT-2591492).
Table 1: Molecular Formula Breakdown
| Component | Contribution to Formula |
|---|---|
| Quinoxalin-2-yl | C$$8$$H$$6$$N$$_2$$ |
| Piperidine-3-carboxamide | C$$6$$H$${12}$$N$$_2$$O |
| 3,4,5-Trimethoxyphenyl | C$$9$$H$${11}$$O$$_3$$ |
| Total | C$${23}$$H$${26}$$N$$4$$O$$4$$ |
Stereochemical Considerations and Conformational Isomerism
The compound exhibits stereochemical complexity due to:
- Piperidine ring puckering : The six-membered ring adopts chair or boat conformations, influencing the spatial orientation of substituents.
- Carboxamide group geometry : The amide bond (C=O) restricts rotation, creating cis or trans isomerism relative to the quinoxaline moiety.
- Chiral center at piperidine C3 : The carboxamide substituent at position 3 introduces a chiral center, enabling enantiomeric forms (R and S).
Experimental data from related piperidine-quinoxaline hybrids (e.g., CID 16024861) suggest that steric hindrance from the trimethoxyphenyl group favors a chair conformation with equatorial orientation of bulky substituents.
Figure 1: Predominant Conformational Isomers
- Chair conformation : Quinoxaline axial, trimethoxyphenyl equatorial.
- Boat conformation : Less stable due to torsional strain.
Comparative Structural Analysis With Related Quinoxaline-Piperidine Hybrids
The structural uniqueness of this compound lies in its trimethoxy-substituted aryl group and carboxamide linker , distinguishing it from analogs.
Table 2: Structural Comparison With Key Analogues
Key differences :
- Electron-withdrawing vs. electron-donating groups : The trimethoxy group enhances solubility and π-stacking capacity compared to halogenated derivatives.
- Linker flexibility : The carboxamide linker provides greater conformational freedom than rigid amine linkers.
These structural nuances influence bioactivity, as seen in studies of quinoxaline hybrids targeting cholinesterase or bacterial biofilms.
Properties
IUPAC Name |
1-quinoxalin-2-yl-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-29-19-11-16(12-20(30-2)22(19)31-3)25-23(28)15-7-6-10-27(14-15)21-13-24-17-8-4-5-9-18(17)26-21/h4-5,8-9,11-13,15H,6-7,10,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXMHOOYFFPHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide typically involves a multi-step process starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative and the quinoxaline core.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached to the piperidine ring via an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability.
Chemical Reactions Analysis
1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds related to quinoxaline derivatives exhibit anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study : A study published in Molecular Cancer Therapeutics demonstrated that quinoxaline derivatives could inhibit the growth of leukemia cells through modulation of specific signaling pathways. The mechanism involved the inhibition of Janus Kinase (JAK) pathways, which are crucial in hematopoiesis and immune regulation .
Neuroprotective Effects
Quinoxaline derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
Case Study : In a preclinical study, a related quinoxaline derivative was found to enhance cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation and improving synaptic plasticity .
Antimicrobial Properties
The antimicrobial activity of quinoxaline derivatives has been documented, with some studies indicating effectiveness against a range of bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
Case Study : A study highlighted the efficacy of a similar quinoxaline compound against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option in antibiotic-resistant infections .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the quinoxaline moiety can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide can be compared with other quinoxaline derivatives and trimethoxyphenyl-containing compounds:
Quinoxaline Derivatives: Compounds such as pyrroloquinoxalines and benzopyrazines share similar structural features and exhibit comparable biological activities.
Trimethoxyphenyl-Containing Compounds: Compounds like colchicine and combretastatin A-4 also contain the trimethoxyphenyl group and are known for their potent anti-cancer properties.
The uniqueness of 1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide lies in its combined structural features, which confer a distinct set of biological activities and potential therapeutic applications.
Biological Activity
1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide (CAS Number: 933237-99-1) is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 422.5 g/mol. The compound comprises a quinoxaline moiety, a piperidine ring, and a trimethoxyphenyl group, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 933237-99-1 |
| Molecular Formula | C23H26N4O4 |
| Molecular Weight | 422.5 g/mol |
| Structure | Chemical Structure |
Inhibition of Janus Kinases (JAKs)
Recent studies have highlighted the compound's potential as an inhibitor of Janus kinases (JAKs), which are crucial in various signaling pathways related to inflammation and immune responses. The compound demonstrated significant inhibition of JAK activity in vitro, indicating its potential in treating autoimmune diseases and certain cancers .
Anticancer Activity
Quinoxaline derivatives have been extensively studied for their anticancer properties. The compound exhibits cytotoxic effects against various cancer cell lines by targeting multiple pathways:
- Inhibition of Epidermal Growth Factor Receptor (EGFR) : The compound has shown to inhibit EGFR signaling, which is often overactive in cancer cells.
- Interference with Kinesin Spindle Protein (KSP) : By disrupting KSP function, the compound may induce apoptosis in cancer cells.
- Targeting Tubulin Polymerization : The ability to interfere with microtubule dynamics contributes to its antiproliferative effects .
Structure-Activity Relationship (SAR)
The biological activity of 1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide is significantly influenced by its structural components. Modifications in the quinoxaline and piperidine rings can enhance or diminish its inhibitory potency. For instance:
- Trimethoxy Substituents : The presence of methoxy groups at specific positions on the phenyl ring enhances solubility and bioavailability.
- Piperidine Modifications : Alterations to the piperidine ring can affect binding affinity to target proteins, impacting overall efficacy.
Study on ASK1 Inhibition
A recent study evaluated various quinoxaline derivatives for their ability to inhibit Apoptosis Signal-Regulating Kinase 1 (ASK1). The findings indicated that compounds structurally similar to 1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide exhibited IC50 values ranging from 0.15 µM to over 10 µM depending on structural modifications. This suggests that fine-tuning the substituents can lead to enhanced inhibitory effects .
Antibacterial Activity
In addition to anticancer properties, the compound has been assessed for antibacterial activity against various pathogens. Results showed moderate inhibition rates against Gram-positive bacteria, supporting its potential as a dual-action therapeutic agent .
Q & A
Q. What synthetic routes are recommended for 1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide, and how is structural integrity validated post-synthesis?
- Methodological Answer : The compound can be synthesized via condensation reactions between quinoxaline derivatives and substituted piperidine-carboxamide intermediates. For example, quinoxaline-2-carboxylates may react with 3,4,5-trimethoxyaniline derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) with catalytic acid. Post-synthesis, structural confirmation requires a combination of IR spectroscopy (to verify carbonyl and amine groups) and ¹H/¹³C NMR (to confirm substituent positions and stereochemistry). Elemental analysis (C, H, N) should align with theoretical values (e.g., ±0.3% deviation) to validate purity .
Q. What in vitro assays are suitable for initial evaluation of the compound’s bioactivity?
- Methodological Answer :
- Antioxidant Activity : Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, comparing IC₅₀ values against ascorbic acid as a positive control.
- Anti-inflammatory Activity : Measure inhibition of cyclooxygenase (COX-1/COX-2) isoforms via enzyme-linked immunosorbent assays (ELISA) or fluorometric methods.
- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to establish preliminary safety profiles .
Q. What safety protocols are critical during experimental handling and storage?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact.
- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize reaction yields and purity?
- Methodological Answer : Apply Box-Behnken or central composite designs to assess variables (e.g., temperature, solvent ratio, catalyst loading). For instance, a three-factor DoE can model interactions between reaction time (6–24 hrs), temperature (80–120°C), and molar ratios (1:1 to 1:1.5). Response surface methodology (RSM) identifies optimal conditions, reducing experimental runs by ~40% while maximizing yield and minimizing byproducts .
Q. What computational strategies predict pharmacokinetic properties and target interactions?
- Methodological Answer :
- ADME Prediction : Use software like Schrödinger’s QikProp or SwissADME to calculate logP, bioavailability, and blood-brain barrier penetration.
- Molecular Docking : Perform docking simulations (AutoDock Vina) against target proteins (e.g., kinase enzymes) using crystal structures from the PDB. Analyze binding affinities (ΔG) and hydrogen-bonding patterns to prioritize lead analogs .
Q. How can researchers resolve discrepancies in bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies and apply Cochran’s Q test to assess heterogeneity.
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.
- Theoretical Validation : Cross-reference results with computational predictions (e.g., molecular dynamics simulations) to identify outliers .
Q. How should structure-activity relationship (SAR) studies focus on the quinoxaline and trimethoxyphenyl moieties?
- Methodological Answer :
- Quinoxaline Modifications : Synthesize analogs with substituents (e.g., –Cl, –CH₃, –OCH₃) at positions 3 and 7. Compare IC₅₀ values in bioassays to map electronic/steric effects.
- Trimethoxyphenyl Adjustments : Replace methoxy groups with –OH or –CF₃ to study polarity’s role. For example, 3,4,5-trimethoxy-to-trifluoromethyl substitutions in analogs showed a 2.5-fold increase in COX-2 inhibition .
Q. What advanced analytical techniques ensure purity and quantify the compound in complex matrices?
- Methodological Answer :
- HPLC-MS : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a gradient of acetonitrile/water (0.1% formic acid) to separate impurities. Quantify via external calibration curves (R² > 0.995).
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., π-π stacking between quinoxaline and trimethoxyphenyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
